2-[(Tert-butylamino)methyl]phenol
Description
Contextual Significance of Aminomethylphenols and Related Phenolic Compounds
Phenolic compounds are a fundamental class of organic molecules characterized by a hydroxyl group directly attached to an aromatic ring. Their inherent antioxidant, antimicrobial, and anti-inflammatory properties have made them a focal point of extensive research, particularly in the realm of medicinal chemistry. nih.govmdpi.com The introduction of an aminomethyl group onto the phenolic ring, creating aminomethylphenols, further expands the chemical space and potential applications of these molecules. This modification can enhance biological activity and provides a versatile handle for further chemical transformations. nih.gov
Mannich bases, which are β-amino-carbonyl compounds, represent a significant subclass of aminomethylphenols. The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, is a classic and efficient method for their synthesis. nih.gov These compounds and their derivatives are investigated for a wide array of applications, including their roles as ligands in catalysis, as antioxidants, and as scaffolds for the development of novel therapeutic agents. researchgate.netresearchgate.net
Structural Features and Fundamental Chemical Reactivity of 2-[(Tert-butylamino)methyl]phenol
The structure of this compound incorporates a phenol (B47542) ring, a secondary amine, and a sterically demanding tert-butyl group. This combination of functional groups dictates its chemical behavior. The phenolic hydroxyl group imparts acidic properties and is a key site for coordination with metal ions. The nitrogen atom of the amino group provides a basic site and can also participate in coordination. The bulky tert-butyl group can influence the steric environment around the active sites, potentially affecting the selectivity and stability of its derivatives and metal complexes.
The synthesis of this compound is typically achieved through the Mannich reaction. This reaction involves the electrophilic substitution of a proton on the phenol ring with an aminomethyl group derived from formaldehyde and tert-butylamine (B42293). researchgate.netlgm.gov.my The reaction is generally regioselective, with the aminomethyl group preferentially substituting at the ortho position to the hydroxyl group due to the directing effect of the hydroxyl group and potential hydrogen bonding interactions in the transition state.
A closely related and well-studied class of compounds are the Schiff bases derived from the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with amines. For instance, the Schiff base 2-((E)-(tert-butylimino)methyl)phenol is synthesized by reacting salicylaldehyde with tert-butylamine. researchgate.netscielo.org.za This reaction highlights the reactivity of the amine and a related phenolic aldehyde, providing a parallel to the formation of Mannich bases.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₇NO |
| Key Functional Groups | Phenolic hydroxyl (-OH), Secondary amine (-NH-), tert-butyl group |
| Typical Synthesis | Mannich reaction of phenol, formaldehyde, and tert-butylamine |
Overview of Major Research Directions and Academic Contributions for this Chemical Motif
Research involving the this compound motif and its close analogs primarily revolves around their utility as ligands in coordination chemistry and their potential biological activities.
Coordination Chemistry and Catalysis: The ability of the phenolic oxygen and the amino nitrogen to coordinate with metal ions makes this compound and its derivatives valuable ligands. The resulting metal complexes are investigated for their catalytic properties. For example, lanthanide complexes of the related Schiff base, 2-((E)-(tert-butylimino)methyl)phenol, have been synthesized and structurally characterized. scielo.org.za The steric bulk of the tert-butyl group in these complexes can influence the coordination geometry around the metal center, which in turn can affect their catalytic performance in various organic transformations. scielo.org.zanih.gov Metal complexes of Mannich base ligands have shown promise in catalyzing reactions such as the ring-opening polymerization of lactones. researchgate.net
Antioxidant and Biological Activities: Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The introduction of an aminomethyl group can modulate this activity. Studies on various aminomethylphenol derivatives have shown that they can exhibit significant antioxidant potential. researchgate.net Furthermore, Mannich bases derived from phenolic compounds have been explored for a range of biological applications, including anticancer and antimicrobial activities. nih.gov While specific studies on the biological activity of this compound are not extensively reported, the general activity of this class of compounds suggests it as a promising area for future investigation. nih.gov
| Research Area | Key Findings and Contributions |
| Coordination Chemistry | Synthesis and structural elucidation of metal complexes, particularly with lanthanides. The steric influence of the tert-butyl group on coordination geometry is a key point of interest. scielo.org.za |
| Catalysis | Exploration of the catalytic potential of metal complexes in reactions like polymerization. researchgate.netnih.gov |
| Biological Activity | General studies on related aminomethylphenols indicate potential antioxidant and antimicrobial properties. nih.govresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
60399-04-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-7,12-13H,8H2,1-3H3 |
InChI Key |
YXEWBNFFNOODEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 2-[(Tert-butylamino)methyl]phenol and its Core Structure
The formation of the this compound core structure is primarily achieved through the aminoalkylation of phenols. This class of reactions introduces an aminomethyl group onto the phenolic ring, typically at the ortho position to the hydroxyl group.
Strategies for Aminoalkylation of Phenols
Aminoalkylation of phenols is a fundamental transformation in organic synthesis. One of the most prominent methods for achieving this is the Mannich reaction, which involves the condensation of a phenol (B47542) with an amine and formaldehyde (B43269). wikipedia.org The regioselectivity of the reaction, favoring the ortho-position, is often attributed to the directing effect of the hydroxyl group. researchgate.net This is rationalized by the formation of a hydrogen bond in the transition state between the phenol's hydroxyl group and the nitrogen of the intermediate imine, which facilitates the ortho C-C bond formation. researchgate.net
Alternative strategies for the aminoalkylation of phenols have also been developed. For instance, copper(II)-catalyzed ortho-selective aminomethylation of free phenols with potassium aminomethyltrifluoroborates provides a direct route to ortho-aminomethyl-substituted phenols under mild conditions. nih.gov This method is proposed to proceed through a single-electron transfer radical coupling mechanism involving a six-membered transition state, which accounts for the high ortho-selectivity. nih.gov
Relevance of Mannich Reaction Variants in Phenol Functionalization
The Mannich reaction is a cornerstone in the functionalization of phenols due to its versatility and atom economy. wikipedia.orgrsc.org It is a three-component reaction that combines a phenol, an amine (such as tert-butylamine), and an aldehyde (commonly formaldehyde) to yield a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the electron-rich phenol at the ortho position. wikipedia.orgyoutube.com
Various modifications of the Mannich reaction have been explored to enhance its efficiency and scope. For example, using different catalysts, such as Lewis acids, can influence the reaction, though it may sometimes lead to a mixture of ortho- and para-substituted products. rsc.org To improve regioselectivity, a directing group can be installed on the phenolic hydroxyl group, although this adds extra steps to the synthesis. rsc.org The Betti reaction, a related transformation, utilizes a phenol, a primary amine, and an aldehyde to synthesize ortho-hydroxybenzylamines. researchgate.net
Derivatization and Analog Synthesis
The this compound framework is a valuable scaffold for creating a diverse range of derivatives and analogues, most notably Schiff bases and other imine-containing compounds.
Synthesis of Schiff Base Derivatives from the Aminomethylphenol Framework (e.g., 2-((E)-(tert-butylimino)methyl)phenol (HL2))
Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. tandfonline.compharmacy180.com In the context of the aminomethylphenol framework, the synthesis of a Schiff base like 2-((E)-(tert-butylimino)methyl)phenol (HL2) would involve the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with tert-butylamine (B42293). This reaction is often carried out by refluxing the reactants in a solvent such as methanol (B129727) or ethanol (B145695). tandfonline.com The formation of the imine (C=N) bond is a key characteristic of this reaction. tandfonline.comnih.gov The structure of these Schiff bases can be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR. nih.gov For instance, the proton of the azomethine group (CH=N) typically appears as a singlet in the ¹H-NMR spectrum. nih.gov
Preparation of Substituted Phenol Schiff Bases and Related Imines
The synthesis of substituted phenol Schiff bases allows for the modulation of the chemical and physical properties of the resulting compounds. This is often achieved by using substituted salicylaldehydes or substituted primary amines in the condensation reaction. frontiersin.orgnih.gov For example, the introduction of fluorine atoms into the phenolic ring of a pyridine (B92270) Schiff base has been shown to influence its biological properties. frontiersin.orgnih.gov The synthesis generally involves the condensation of the appropriate aldehyde and amine, which can be performed at room temperature or with heating. frontiersin.org
The synthesis of related imines can be achieved through various methods. One common approach is the reaction of an amine with a carbonyl compound, often with the removal of water to drive the reaction to completion. pharmacy180.com Acid catalysis is frequently employed, especially when the amine's nucleophilicity is reduced by substituents. pharmacy180.com Alternative, more environmentally friendly methods include conducting the reaction in an aqueous medium, which can lead to significant rate accelerations. tandfonline.com
Methodologies for Generating Compound Libraries and Analogues
The creation of compound libraries is a crucial strategy in drug discovery and materials science for exploring a wide range of chemical diversity. nih.govnih.gov For aminomethylphenol-based structures, libraries can be generated by systematically varying the substituents on the phenolic ring, the amine component, and the aldehyde used in the Mannich reaction or subsequent derivatizations.
Structural Modifications
The modification of the this compound structure, particularly at the phenolic ring, allows for the fine-tuning of its chemical properties. Key transformations include the introduction of halogens, hydroxyl groups, and alkoxy groups.
Halogenation
The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity. The most common halogenation reactions are bromination and chlorination.
A plausible synthetic route to a brominated derivative involves the bromination of a precursor. For example, (E)-4-Bromo-2-[(phenylimino)methyl]phenol can be synthesized by the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline (B41778) in ethanol. google.com Subsequent reduction of the imine would yield the corresponding aminomethylphenol.
Chlorination: Similar to bromination, the chlorination of phenols is a well-established reaction. The chlorination of phenol and its derivatives can proceed in a stepwise manner, substituting the available ortho and para positions. rsc.org The reaction rate and selectivity are highly dependent on the pH of the reaction medium. rsc.org For instance, the chlorination of phenol often leads to the formation of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) initially, followed by di- and tri-chlorinated products. rsc.org The synthesis of 2-[(4-Chloroanilino)methyl]phenol has been reported via the reduction of the corresponding imine, 2-((4-chlorophenylimino)methyl)phenol, using sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov This indicates a viable pathway to chlorinated analogues of the target compound.
Table 1: Halogenation of Phenol Derivatives
| Starting Material | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2-Naphthol | PIDA, AlBr₃ | 1-Bromo-2-naphthol | MeCN, 23 °C | 93 | researchgate.net |
| 4-Bromo-1-naphthol | PIDA, AlBr₃ | 1,4-Dibromo-1-naphthol | MeCN, 23 °C | 86 | researchgate.net |
| 2,6-di-tert-butylphenol | PIDA, AlBr₃ | 4-Bromo-2,6-di-tert-butylphenol | MeCN, 23 °C | 62 | researchgate.net |
| Phenol | Aqueous Chlorine | 2-Chlorophenol, 4-Chlorophenol | pH dependent | - | rsc.org |
| 2-((4-chlorophenylimino)methyl)phenol | NaBH₄ | 2-[(4-Chloroanilino)methyl]phenol | Methanol | - | nih.gov |
Hydroxylation
The introduction of an additional hydroxyl group onto the aromatic ring of this compound can enhance its hydrogen-bonding capabilities and polarity. The direct hydroxylation of phenols can be achieved through various methods, including enzymatic and chemical approaches.
Enzymatic hydroxylation offers a high degree of regioselectivity. For example, tyrosinase, a copper-containing enzyme, catalyzes the ortho-hydroxylation of monophenols to catechols. nih.govnih.gov While this method is highly specific, its application to structurally diverse phenols can be limited by substrate scope. nih.govnih.gov Another enzyme, 2-hydroxybiphenyl-3-monooxygenase, has been shown to catalyze the ortho-hydroxylation of various α-substituted phenols. researchgate.net
Chemical methods for phenol hydroxylation often employ strong oxidizing agents. Hydrogen peroxide (H₂O₂) is a common oxidant used in conjunction with various catalysts. For instance, the hydroxylation of phenol to produce catechol and hydroquinone (B1673460) can be catalyzed by titanium silicalite zeolites (TS-1) or iron-based metal-organic frameworks (Fe-BTC). mdpi.com The reaction conditions, such as temperature and the molar ratio of phenol to H₂O₂, play a crucial role in determining the product distribution and yield. mdpi.com
Table 2: Hydroxylation of Phenols
| Starting Material | Reagent(s)/Catalyst | Product(s) | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Phenol | H₂O₂, TS-1 | Catechol, Hydroquinone | 70-100 °C | ~25 (DHBZ) | mdpi.com |
| Phenol | H₂O₂, Fe-BTC | Catechol, Hydroquinone | 25 °C | - | mdpi.com |
| 4-Fluorophenol | [Cu₂(μ-η²:η²-O₂)(DBED)₂]²⁺ | 4-Fluorocatechol | -78 °C, CH₂Cl₂ | - | nih.gov |
| Phenols | Ligninase, Dihydroxyfumarate, O₂ | Catechol, Hydroquinone | pH 4 | - | mssm.edu |
Alkoxylation
Alkoxylation involves the introduction of an alkoxy group (-OR) onto the phenolic oxygen, converting the phenol into an ether. This transformation can alter the compound's solubility, lipophilicity, and chemical reactivity.
A widely used method for the O-alkylation of phenols is the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. researchgate.net The choice of base and solvent is critical for the success of the reaction. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.
For the O-methylation of phenols, reagents like dimethyl carbonate (DMC) in the presence of a base such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used effectively. google.comelsevierpure.com This method offers a less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. elsevierpure.com While specific examples for the alkoxylation of this compound are not detailed in the reviewed literature, the general principles of the Williamson ether synthesis are applicable.
Table 3: Alkoxylation of Phenols
| Phenolic Compound | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Phenol | Dimethyl carbonate | Cs₂CO₃ | - | Anisole | Good | elsevierpure.com |
| Phenol | Dimethyl carbonate | DBU | Acetonitrile | Anisole | 97-100 (conversion) | google.com |
| Various Phenols | 2-Chloroethanol | K₂CO₃ | Methanol | 2-Phenoxyethanols | 60-99 | rsc.org |
| Phenol | Alkyl Halide | Base (e.g., NaOH) | Aprotic (e.g., DMF) | Alkyl Phenyl Ether | - | researchgate.net |
Coordination Chemistry and Metal Complexation
Ligand Design and Chelation Principles
The unique structural features of 2-[(Tert-butylamino)methyl]phenol make it a versatile ligand in coordination chemistry. Its design incorporates both a nitrogen and an oxygen atom, positioning it as an effective N,O-donor ligand.
Characterization of N,O-Donor Ligand Properties
The presence of both a phenolic oxygen and an amino nitrogen allows this compound to act as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. However, studies have shown that it can also coordinate in a monodentate fashion, primarily through the phenolic oxygen. scielo.org.zaresearchgate.net This flexibility in coordination is a key aspect of its chemistry. The electronic and steric properties of the tert-butyl group on the nitrogen atom also play a crucial role in the geometry and stability of the resulting metal complexes. scielo.org.za
Derivatives of this compound, such as Schiff base condensates, have also been extensively studied. For instance, the Schiff base ligand 2-((E)-(tert-butylimino)methyl)phenol, derived from salicylaldehyde (B1680747) and tert-butylamine (B42293), is a well-characterized bidentate N,O-donor ligand. scielo.org.za The coordination of this type of ligand to a metal center typically occurs through the phenolate (B1203915) oxygen and the imino nitrogen atoms. scielo.org.za
Hemilability of Phenolic Oxygen in Metal Coordination Systems
The concept of hemilability is crucial in understanding the reactivity of complexes involving ligands with both strong and weak donor sites. nih.gov In the context of this compound and its derivatives, the phenolic oxygen can exhibit hemilabile behavior. This means that the metal-oxygen bond can be reversibly broken and reformed, a process influenced by the reaction conditions and the nature of the metal ion. rsc.org
This "on-off" coordination of the phenolic oxygen can be pivotal in catalytic cycles, allowing for substrate access to the metal center. rsc.org The coordination of the protonated phenolic oxygen to a metal center can lead to a weakening of the O-H bond, facilitating proton-coupled electron transfer processes. rsc.org This has been observed in a manganese(I) complex where the phenol (B47542) moiety was found to be hemilabile, as evidenced by both computational and experimental results. rsc.org
Synthesis of Metal Complexes Utilizing this compound Derivatives as Ligands
The versatility of this compound and its derivatives as ligands is demonstrated by the wide range of metal complexes that have been synthesized and characterized.
Complexes with Lanthanide Ions (e.g., Gd(III), Dy(III), Nd(III))
The coordination chemistry of this compound derivatives with lanthanide ions has revealed interesting structural motifs. For example, the reaction of 2-((E)-(tert-butylimino)methyl)phenol with lanthanide nitrates and chlorides has yielded a series of novel complexes. scielo.org.zaresearchgate.netiaea.org
With lanthanide nitrates, such as those of Gadolinium(III) and Dysprosium(III), isostructural complexes are formed where three monodentate ligands bind to the metal center through the phenolic oxygen atom. scielo.org.zaresearchgate.net The coordination sphere is completed by three bidentate nitrate (B79036) ions, resulting in a nine-coordinate complex with a muffin-type geometry. scielo.org.zaresearchgate.net
In contrast, when reacted with lanthanide chlorides like those of Neodymium(III), Gadolinium(III), and Dysprosium(III), the resulting complexes exhibit an octahedral geometry. scielo.org.zaresearchgate.net In these cases, four monodentate Schiff base ligands coordinate in the equatorial positions through the phenolate oxygen, with the phenolic proton having migrated to the imino nitrogen to form a zwitterion. scielo.org.zaresearchgate.net Two chloride ions occupy the axial positions. scielo.org.zaresearchgate.net
The table below summarizes the coordination details of some lanthanide complexes with 2-((E)-(tert-butylimino)methyl)phenol.
| Metal Ion | Anion | Ligand Coordination | Coordination Number | Geometry |
| Gd(III) | NO₃⁻ | Monodentate (O-donor) | 9 | Muffin |
| Dy(III) | NO₃⁻ | Monodentate (O-donor) | 9 | Muffin |
| Nd(III) | Cl⁻ | Monodentate (O-donor, zwitterionic) | 6 | Octahedral |
| Gd(III) | Cl⁻ | Monodentate (O-donor, zwitterionic) | 6 | Octahedral |
| Dy(III) | Cl⁻ | Monodentate (O-donor, zwitterionic) | 6 | Octahedral |
Complexes with Transition Metal Ions (e.g., Co(II), Cu(II), Zn(II), Pd(II), Ru(II))
A variety of transition metal complexes have also been synthesized using this compound derivatives as ligands. For instance, complexes of Cobalt(II), Copper(II), and Zinc(II) with the Schiff base 2-tert-butyliminomethylphenol have been reported to have a distorted tetrahedral geometry. scielo.org.za In these complexes, two bidentate ligands coordinate to the metal center through the phenolate oxygen and the imino nitrogen atoms. scielo.org.za A Palladium(II) complex with the same ligand adopts a square-planar geometry. scielo.org.za
The table below provides an overview of the geometry of some transition metal complexes with 2-tert-butyliminomethylphenol.
| Metal Ion | Geometry |
| Co(II) | Distorted Tetrahedron |
| Cu(II) | Distorted Tetrahedron |
| Zn(II) | Distorted Tetrahedron |
| Pd(II) | Square-Planar |
Influence of Anions and Solvents on Coordination Behavior
The nature of the anion and the solvent employed in the synthesis can significantly influence the coordination behavior of this compound and its derivatives. As seen in the case of lanthanide complexes, the nitrate anion acts as a bidentate ligand, leading to a higher coordination number, while the chloride anion acts as a monodentate ligand, resulting in a lower coordination number. scielo.org.zaresearchgate.net
The solvent can also play a crucial role. For instance, the synthesis of lanthanide nitrate complexes with 2-((E)-(tert-butylimino)methyl)phenol is typically carried out in methanol (B129727). scielo.org.za The solubility of the resulting complexes varies, with many being soluble in coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). scielo.org.za The choice of solvent can impact the crystallization process and potentially the final structure of the complex.
Article Generation Incomplete
Following a comprehensive search for scientific literature, the requested article on the coordination chemistry of This compound cannot be generated. The specific, detailed data required to populate the provided outline—particularly concerning the crystallographic and spectroscopic characterization of its metal complexes—is not available within the search results.
The available literature and structural data, such as single-crystal X-ray diffraction analyses, pertain to a closely related but structurally distinct Schiff base analogue, 2-((E)-(tert-butylimino)methyl)phenol . While both compounds are of interest in coordination chemistry, the difference in the linker between the phenolic ring and the amino group (a methylene (B1212753) bridge in the requested compound versus an imine bond in the analogue) results in different molecular geometries, bond lengths, and angles upon complexation.
Adhering to the strict instruction to focus solely on "this compound" and not introduce information outside this scope, it is not scientifically accurate or appropriate to substitute data from its Schiff base analogue. Consequently, the following sections of the outline could not be addressed with the required factual detail:
Structural Characterization of Metal Complexes
Spectroscopic Confirmation:Similarly, specific FT-IR, UV-Vis, or NMR spectroscopic studies detailing the metal-ligand interactions for complexes of this compound were not available.
Without access to peer-reviewed studies containing this fundamental characterization data for the specified compound, the creation of a thorough, informative, and scientifically accurate article as per the user's request is not possible at this time.
Catalytic Applications of 2 Tert Butylamino Methyl Phenol Derived Systems
Applications in Transition Metal Catalysis
The ability of 2-[(Tert-butylamino)methyl]phenol and its derivatives to form stable complexes with transition metals has led to their exploration in various catalytic reactions. The electronic and steric properties of these ligands can be fine-tuned to influence the activity and selectivity of the metallic center.
Transition metal complexes derived from Schiff base ligands, which can be synthesized from this compound, are effective catalysts for a variety of oxidation reactions. The combination of a redox-active metal center with a "non-innocent" ligand that can participate in the redox process often leads to enhanced catalytic activity. mdpi.com
Metal complexes with Schiff base ligands have been widely studied in the catalytic oxidation of organic substrates. For instance, Ruthenium(II) carbonyl complexes containing Schiff-base ligands have demonstrated catalytic activity for the oxidation of benzylic C-H bonds. dntb.gov.ua The general mechanism often involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. researchgate.net The Schiff bases derived from salicylaldehyde (B1680747) are particularly common in this context. researchgate.net While direct studies on this compound complexes for these specific reactions are not abundant, the principles established with structurally similar ligands suggest their potential. For example, cobalt complexes with multidentate N-heterocyclic ligands have been used for the selective oxidation of substituted phenols to the corresponding quinones. chemrxiv.org
The catalytic oxidation of phenols to catechols, mimicking the action of the enzyme tyrosinase, has been achieved with synthetic dinuclear copper complexes. nih.gov These systems often require a base to deprotonate the phenol (B47542), allowing it to bind to the copper center before oxidation. nih.gov The structural elements of this compound make it a suitable candidate for forming such biomimetic catalysts.
Table 1: Examples of Transition Metal-Catalyzed Oxidation Reactions This table is representative of the types of reactions where derivatives of the target compound could be applied.
| Catalyst System (General) | Substrate | Product | Reference |
|---|---|---|---|
| Ruthenium(II)-Schiff Base | Alkylarenes (Benzylic C-H) | Ketones/Aldehydes | dntb.gov.ua |
| Cobalt(II)-N-heterocyclic Ligand | 2,6-Disubstituted Phenols | p-Benzoquinones | chemrxiv.org |
| Dinuclear Copper Complexes | Phenols | Catechols/Quinones | nih.gov |
| Iron/Manganese Porphyrins | Phenols and Anilines | Benzoquinone anils | nih.gov |
Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. Recent studies have highlighted the remarkable role of simple primary amines, particularly tert-butylamine (B42293), as a bifunctional additive in Ni-catalyzed photoredox reactions for C-O and C-N bond formation. chemrxiv.orgnih.govacs.org Tert-butylamine acts as both a base and a ligand, simplifying the reaction conditions and broadening the substrate scope. chemrxiv.orgacs.org The sterically demanding tert-butyl group enhances coordination lability, which facilitates efficient ligand exchange and catalyst turnover. chemrxiv.org
The success of tert-butylamine itself strongly suggests that incorporating this moiety into a bidentate ligand, such as this compound, could lead to highly effective catalytic systems. Such a ligand would offer pre-organized binding to the metal center, potentially enhancing stability and catalytic efficiency. While specific studies employing this compound as a ligand in Ni-catalyzed C-O and C-N cross-coupling are emerging, the foundational research with tert-butylamine provides a strong rationale for their development. researchgate.net For instance, the coupling of a wide range of phenols and anilines with aryl halides has been successfully achieved using this approach. chemrxiv.orgnih.gov
Table 2: Ni-Catalyzed Cross-Coupling with tert-Butylamine Additive This table illustrates the effectiveness of the tert-butylamino moiety in key cross-coupling reactions.
| Nucleophile | Electrophile | Additive | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | Aryl Bromide | tert-Butylamine | Diaryl Ether (C-O) | 94 | chemrxiv.org |
| Aniline (B41778) | Aryl Bromide | tert-Butylamine | Diaryl Amine (C-N) | High | chemrxiv.org |
| Sulfonamide | Aryl Bromide | tert-Butylamine | N-Aryl Sulfonamide | High | acs.org |
| Aliphatic Alcohol | Aryl Bromide | tert-Butylamine | Alkyl Aryl Ether | High | nih.gov |
Schiff bases and their metal complexes are widely used as catalysts in hydrogenation and transfer hydrogenation reactions. interconf.center The imine nitrogen and other donor atoms of the Schiff base ligand coordinate to the metal, and this complex activates the hydrogen source (either H₂ gas or a hydrogen donor molecule like isopropanol).
Ruthenium(II) complexes bearing Schiff base ligands have been extensively studied for the transfer hydrogenation of ketones to alcohols. researchgate.net In many cases, these reactions proceed with high efficiency and selectivity. researchgate.net For example, Ru(II) complexes with chiral P,N,O Schiff base ligands have been employed in asymmetric transfer hydrogenation, demonstrating the potential for enantioselective transformations. polyu.edu.hk The reverse reaction, the acceptorless dehydrogenation of secondary alcohols to ketones, has also been effectively catalyzed by Ru(II) complexes with Schiff bases derived from 2,4-di-tert-butyl-salicylaldehyde, which is structurally related to derivatives of this compound. researchgate.net The reduced form of a Schiff base, containing a secondary amine, is often more stable and is also used in catalyst design. youtube.com
Lanthanide metal complexes have shown promise in various catalytic transformations, including the hydrophosphonylation of aldehydes. Research has shown that lanthanide anilido complexes can be active catalysts for this reaction. researchgate.net
Specifically, the Schiff base derived from this compound, namely 2-((E)-(tert-butylimino)methyl)phenol, has been used to synthesize novel lanthanide (Nd, Gd, Dy) complexes. researchgate.net In these complexes, the ligand coordinates to the lanthanide ion through the phenolate (B1203915) oxygen. Depending on the counter-ion (nitrate or chloride), the ligand can be neutral or adopt a zwitterionic form where the phenolic proton migrates to the imine nitrogen. researchgate.net While the catalytic activity of these specific complexes in hydrophosphonylation has not been explicitly detailed in the initial reports, their synthesis and the known activity of related lanthanide systems point towards their potential in this application. researchgate.net
Applications in Solid Acid Catalysis
Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. Systems derived from this compound can potentially be adapted for use as solid acid catalysts.
The alkylation of phenols, particularly tert-butylation, is an important industrial process for producing antioxidants and other valuable chemicals. whiterose.ac.uk This reaction is typically catalyzed by acids. While homogeneous acids like sulfuric acid are effective, they pose environmental and corrosion problems. whiterose.ac.uk Consequently, there is significant interest in developing solid acid catalysts.
Various materials, such as zeolites, clays, and supported acids, have been investigated for the tert-butylation of phenol with tert-butanol (B103910) or isobutene. whiterose.ac.ukmdpi.com A relevant approach involves the use of silica-supported aluminium phenolate catalysts. whiterose.ac.uk These catalysts are prepared by grafting an aluminium precursor onto silica, followed by ligand exchange with phenol. They exhibit Lewis acidity and show ortho-selectivity in the alkylation of phenol. whiterose.ac.uk Similarly, nanosized silica-supported 12-tungstophosphoric acid has been shown to be a highly active and stable catalyst for the alkylation of p-cresol (B1678582) with tert-butanol. mdpi.com
These examples provide a blueprint for how this compound could be utilized in solid acid catalysis. By immobilizing the phenol derivative or its metal complexes onto a solid support like silica, it may be possible to create a new class of solid acid catalysts for phenol alkylation reactions. The inherent properties of the ligand could influence the acidity and selectivity of the resulting catalytic material.
Mechanistic Studies of Catalytic Activity
Influence of Ligand Sterics and Electronics on Metal Center Reactivity
The reactivity of a metal center in a catalytic complex is profoundly governed by the steric and electronic properties of its coordinating ligands. nih.govnih.gov In systems derived from this compound, the ligand architecture offers distinct features that modulate the catalyst's behavior.
Electronic Effects: Aminophenol-based ligands are recognized for their significant and growing role in catalysis, largely due to the potential for strong electronic coupling between the metal center and the ligand. derpharmachemica.com This class of ligands is often "redox non-innocent," meaning the ligand itself can actively participate in the catalytic cycle by storing and releasing electrons. derpharmachemica.com Aminophenol ligands can typically exist in several redox states, such as the dianionic aminophenolate, a monoanionic π-radical semiquinonate, and a neutral iminoquinone form. derpharmachemica.com This electronic flexibility allows the ligand to act as an electron reservoir, facilitating multi-electron transformations at the metal center that would otherwise be difficult to achieve. The specific electronic influence—whether electron-donating or electron-withdrawing—can be further tuned by substituents on the phenolate ring, which in turn modifies the redox potential and reactivity of the metal complex. d-nb.info
Steric Effects: The this compound ligand possesses a bulky tert-butyl group ortho to the phenolic oxygen and adjacent to the aminomethyl substituent. This steric hindrance plays a crucial role in several aspects of catalysis:
Controlling Coordination Number and Geometry: The bulk of the tert-butyl group can restrict the number of ligands that coordinate to the metal center, preventing catalyst deactivation through dimerization or oligomerization.
Enforcing Substrate Selectivity: The sterically demanding environment around the active site can dictate the orientation of an incoming substrate molecule, leading to high regioselectivity or stereoselectivity in the catalytic transformation.
Stabilizing Reactive Intermediates: The steric bulk can protect a reactive metal center or a ligand-based radical from unwanted side reactions.
Studies on various metal complexes have shown that steric effects can be the primary determinant of reactivity, sometimes overriding electronic factors. d-nb.info For instance, in some systems, less sterically crowded complexes lead to stronger binding of reactants. d-nb.info In others, introducing sterically hindered groups can effectively block non-radiative decay pathways, enhancing properties like phosphorescence. rsc.org The interplay between the electron-donating nature of the phenolate and amino groups and the significant steric hindrance of the tert-butyl group in this compound is therefore a key design element for tailoring the reactivity of its metal complexes.
| Factor | Feature in this compound | Influence on Metal Center Reactivity | Reference |
|---|---|---|---|
| Electronic | Phenolic oxygen (strong donor), Amino nitrogen (donor), Redox-active phenol ring | Modulates metal's redox potential; enables multi-electron transfer via ligand non-innocence; stabilizes different oxidation states of the metal. | derpharmachemica.com |
| Steric | Bulky tert-butyl group | Controls coordination geometry; provides kinetic stabilization; influences substrate approach and selectivity; prevents catalyst deactivation. | d-nb.inforsc.org |
Investigation of Proton Transfer and Bond Activation Mechanisms
Catalytic reactions frequently involve the intricate coupling of proton and electron transfer steps to achieve the activation of strong chemical bonds. nih.gov The structure of this compound is exceptionally well-suited to facilitate such mechanisms, featuring both a transferable phenolic proton and a pendant amino group that can act as an internal base.
A key mechanistic pathway available to catalysts with this ligand is Proton-Coupled Electron Transfer (PCET) . In a PCET process, an electron and a proton are transferred in a single, concerted kinetic step. nih.govnih.gov This mechanism is particularly relevant for the oxidation of phenols. In systems analogous to this compound, such as phenol-imidazoles, one-electron oxidation leads to the concerted movement of the phenolic proton to the pendant basic nitrogen. nih.gov This creates a stable, charge-separated radical species known as a distonic radical cation. nih.gov The intramolecular nature of this proton transfer is highly efficient due to the proximity of the acidic (OH) and basic (NRH) groups held together by the ligand backbone. This avoids the high energetic cost of forming a phenol radical cation intermediate that would occur in a stepwise process. nih.gov
This intrinsic ability to manage proton and electron movement makes these ligands effective in catalytic bond activation. For example, in the activation of C-H or C-C bonds, the metal center can perform an oxidative addition into the target bond. nih.govresearchgate.net The ligand can support this process in several ways:
Acting as a Proton Shuttle: The amino group can accept a proton from a substrate or from the phenolic group, facilitating substrate binding or product release.
Redox Activity: As a non-innocent ligand, the aminophenolate can be oxidized, effectively transferring an electron to the metal center to facilitate a reductive step in the catalytic cycle, or vice versa. derpharmachemica.com
De-aromatization/Re-aromatization: Some mechanisms involving phenol derivatives proceed through a pathway where the phenol ring is temporarily dearomatized (forming a cyclohexanone-type intermediate) and later re-aromatized, a process that can be facilitated by the ligand's electronic flexibility. nih.gov
The combination of a redox-active metal center with a redox-active, proton-responsive this compound ligand creates a cooperative system capable of activating challenging chemical bonds under mild conditions. derpharmachemica.com
In-Depth Computational Analysis of this compound Unavailable in Publicly Accessible Literature
A comprehensive review of scientific literature reveals a lack of specific, in-depth theoretical and computational studies on the chemical compound This compound . Despite extensive searches for data pertaining to its molecular geometry, vibrational spectroscopy, electronic properties, reactivity, and thermodynamic stability as investigated by Density Functional Theory (DFT), no dedicated publications containing the requisite detailed analyses were found.
The user's request specified a detailed article structured around a comprehensive computational chemistry outline, including the following analyses for this compound:
Optimization of Molecular Geometry and Conformational Analysis: Specific bond lengths, bond angles, and dihedral angles resulting from DFT geometry optimization.
Vibrational Spectroscopy Simulations (FT-IR, FT-Raman): Calculated vibrational frequencies and their correlation with experimental spectra.
Analysis of Electronic Properties and Charge Distribution: Data tables of Mulliken atomic charges for each atom in the molecule.
Reactivity Descriptors: Detailed analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and Fukui functions to predict sites for nucleophilic, electrophilic, and radical attack.
Thermodynamic Stability and Reaction Pathway Analysis: Calculated thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.
Bond Dissociation Energy (BDE) and Ionization Potential (IP): Specific calculated values for the O-H bond.
While general principles of DFT and its application to phenolic compounds and related Mannich bases are well-documented, the specific quantitative data required to populate the requested article sections for this compound is not available in the searched scientific databases. Studies on structurally similar but more complex molecules, such as certain pharmaceutical compounds or other substituted phenols, have utilized these computational methods, but their results are not transferable to the specific target compound.
Consequently, without access to a dedicated computational study on this compound, it is not possible to generate the scientifically accurate, data-driven article as requested. The creation of such an article would necessitate fabricating data, which would be scientifically unsound.
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Probing
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org The fundamental principle of QSAR is that the variations in the biological activities of a group of molecules are dependent on the changes in their molecular structures. By quantifying physicochemical properties or molecular descriptors of a compound, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the mechanism of action at the molecular level. spu.edu.sy
QSAR studies are instrumental in drug discovery, lead optimization, and toxicity prediction. longdom.orgnih.gov These models help in understanding which structural features are crucial for a compound's activity, thereby guiding the rational design of more potent and selective analogs. The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. longdom.org
While specific QSAR studies on 2-[(Tert-butylamino)methyl]phenol are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological activities by examining studies on structurally related phenol (B47542) derivatives. For instance, QSAR studies on other phenolic compounds can elucidate the importance of the hydroxyl group, the nature and position of substituents on the aromatic ring, and the role of the amino side chain in determining the biological effect.
A hypothetical QSAR study on a series of analogs of this compound might explore the following descriptors:
Lipophilicity (logP): This descriptor quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The tert-butyl group in this compound significantly contributes to its lipophilicity.
Electronic Properties: Descriptors such as Hammett constants (σ) or calculated atomic charges can quantify the electronic effects of substituents on the phenol ring. The amino group's basicity and the hydroxyl group's acidity are key electronic features.
Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) can be used to describe the size and shape of the substituents. The bulky tert-butyl group exerts a significant steric influence.
Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.
By correlating these descriptors with a measured biological activity (e.g., receptor binding affinity, enzyme inhibition), a QSAR equation can be derived. This equation can then be used to predict the activity of other related compounds and to understand the structural requirements for optimal activity.
Illustrative QSAR Findings from Related Phenolic Compounds
To illustrate the application of QSAR in probing the mechanisms of phenolic compounds, findings from studies on analogous structures are presented below.
One study focused on a series of 4-[(diethylamino)methyl]-phenol derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com Hologram QSAR (HQSAR), a 2D-QSAR method, was employed to develop predictive models for the inhibitory activities. mdpi.com The statistical quality of the developed models was high, indicating their predictive power. nih.gov
| Enzyme | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| AChE | 0.787 | 0.965 | Not Reported |
| BChE | 0.904 | 0.952 | Not Reported |
The contribution maps from the HQSAR study revealed that structural fragments containing aromatic moieties and long side chains were positively correlated with increased inhibitory potency. nih.gov This suggests that for compounds like this compound, modifications to the alkylamino side chain could significantly impact its biological activity.
In another relevant study, QSAR analysis was performed on 2,6-di-tert-butylphenol derivatives to understand their dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes. nih.gov This study highlighted the importance of hydrogen bond donation and hydrophobic properties for COX inhibition, while a redox mechanism was suggested to be involved in LOX inhibition. nih.gov These findings underscore the diverse mechanistic insights that can be gained from QSAR studies of substituted phenols.
The following table summarizes key molecular descriptors and their potential influence on the biological activity of phenolic compounds, based on general QSAR principles.
| Descriptor | Physicochemical Property | Potential Influence on Activity of this compound Analogs |
| logP | Lipophilicity/Hydrophobicity | Affects membrane permeability and interaction with hydrophobic pockets of target proteins. |
| pKa | Acidity/Basicity | Influences ionization state at physiological pH, which is critical for receptor binding and solubility. |
| Molecular Volume | Steric Bulk | Can enhance or hinder binding to a target site depending on the size and shape of the binding pocket. |
| Dipole Moment | Polarity | Affects solubility and the ability to form dipole-dipole interactions with the target. |
| Hydrogen Bond Donors/Acceptors | H-bonding capacity | The hydroxyl and amino groups can form crucial hydrogen bonds with biological targets. |
Through the systematic variation of substituents and the application of QSAR, the specific contributions of the tert-butyl group, the aminomethyl side chain, and the phenolic hydroxyl group of this compound to a particular biological activity can be dissected and understood. This approach provides a powerful tool for mechanistic probing and the rational design of new, more effective molecules.
Applications in Materials Science and Functional Materials
Design and Synthesis of Functional Materials Utilizing 2-[(Tert-butylamino)methyl]phenol as a Building Block or Ligand
The versatility of this compound allows it to be used as a fundamental component in the synthesis of more complex functional materials. A primary application is its use in creating Schiff bases, which are compounds formed by the reaction of its amino group or a derivative with an aldehyde or ketone. These Schiff bases can then act as ligands, binding to metal ions to form stable coordination complexes. For instance, Schiff bases derived from similar phenolic compounds are used to synthesize complexes with transition metals like cobalt (II), nickel (II), and copper (II). researchgate.net The resulting metal complexes often exhibit specific geometries, such as octahedral, which are crucial for their end-use properties. researchgate.net
The synthesis process for these materials is often straightforward. For example, a common method for creating Schiff base ligands involves dissolving a phenolic aldehyde with an amine (like a derivative of this compound) in ethanol (B145695) and refluxing the mixture for several hours. atauni.edu.tr The resulting ligand can then be introduced to a metal salt to form the final complex.
Furthermore, the phenolic group itself is a useful functional handle. Reactive polymers with pendant phenol (B47542) groups can be synthesized to act as precursors for more complex functional polymers or as crosslinking agents for materials like epoxy resins. nih.gov This demonstrates a pathway where phenolic building blocks contribute directly to the macromolecular architecture and final properties of the material. nih.gov
Engineering of Material Properties through Molecular Structure Modification
The specific substituents on the phenol ring significantly influence the properties of the resulting materials. The tert-butyl group, in particular, plays a critical role in engineering the physical and chemical characteristics of materials derived from this compound.
The bulky nature of the tert-butyl group enhances the stability of phenolic compounds. nih.gov It acts as an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group. nih.gov This electronic effect stabilizes the phenoxy radicals that form during antioxidant activity, making the molecule more effective at preventing oxidation. nih.gov The hydrophobicity of the tert-butyl group also affects the solubility of the molecule, making it more compatible with non-polar environments such as plastics and oils. nih.gov By strategically modifying the structure, for example by adding or altering such bulky groups, researchers can fine-tune properties like thermal stability, solubility, and antioxidant efficiency to meet the demands of specific applications.
Exploration in Electronic and Optical Materials (derived from Schiff bases and complexes)
Derivatives of this compound, especially its Schiff bases and metal complexes, are actively explored for their potential in electronic and optical materials. Schiff bases are known to be used as pigments, dyes, and catalysts. atauni.edu.tr
Recent research has focused on synthesizing new Schiff bases from substituted phenols and studying their optical properties. For example, the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) with substituted anilines yields Schiff base crystals that exhibit specific optical energy band gaps. atauni.edu.tr These properties are crucial for applications in semiconductors and other electronic devices. The structure of these molecules is often stabilized by intramolecular hydrogen bonds, which influences their crystalline packing and, consequently, their material properties. atauni.edu.tr
Hirshfeld surface analysis is a technique used to understand the intermolecular interactions that govern the molecular arrangement in the crystal, which is a key factor in the performance of optical materials. atauni.edu.tr In some phenolic Schiff bases, intermolecular interactions such as H···H, F···H, and I···H are the dominant forces that drive the crystal packing. atauni.edu.tr
| Compound | Synthesis Method | Key Structural Feature | Dominant Intermolecular Interactions | Potential Application |
|---|---|---|---|---|
| (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol | Reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 4-fluoroaniline (B128567) in ethanol. | O-H···N intramolecular hydrogen bond. | H···H (63.8%), F···H (10.4%). | Optical and electronic materials. |
| (E)-2,4-di-tert-butyl-6-((3-iodo-4-methyl-phenylimino)methyl)phenol | Reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 3-iodo-4-methylaniline (B1581167) in ethanol. | O-H···N intramolecular hydrogen bond. | H···H (59.5%), I···H (11.8%). | Optical and electronic materials. |
Role in Advanced Polymer Additives (e.g., for enhanced stability)
One of the most significant industrial applications for derivatives of this compound is as advanced additives for polymers. Hindered phenol antioxidants, a class to which these derivatives belong, are widely used to protect polymers from degradation. researchgate.net They enhance both the process stability during manufacturing and the long-term stability of the final product against oxidation. nih.govresearchgate.net This is crucial for consumer products, including plastics, lubricants, and rubber. nih.govresearchgate.net
The mechanism involves the phenolic hydroxyl group donating a hydrogen atom to quench free radicals, thus terminating the oxidative chain reactions that lead to polymer degradation. The bulky tert-butyl groups shield the reactive hydroxyl group and stabilize the resulting phenoxy radical, preventing it from initiating new degradation chains. nih.gov
A notable example is Antioxidant 2246, a compound structurally related to this compound. It is used to improve the thermo-oxidative stability of materials. researchgate.net Studies have investigated its decomposition products in various polymer matrices like low-density polyethylene (B3416737) (LDPE) and in consumer products such as baby bottle nipples made of natural rubber. researchgate.net This research is vital for assessing the stability and safety of additives in everyday materials. researchgate.net
| Additive Type | Example Compound Name | Function | Application | Reference |
|---|---|---|---|---|
| Hindered Phenol Antioxidant | 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | Increases process and long-term oxidative stability. | Polymers, lubricants. | researchgate.net |
| Hindered Phenol Antioxidant | Antioxidant 2246 (2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol) | Provides thermo-oxidative stability. | Natural rubber (e.g., baby bottle nipples), LDPE. | researchgate.net |
| General Phenolic Antioxidant | Tert-butyl phenolic compounds | Inhibit oxidation, enhance shelf life. | Plastics, oils, food packaging, cosmetics. | nih.gov |
Advanced Spectroscopic and Characterization Techniques in Research
Infrared and Raman Spectroscopy
For phenolic compounds, a characteristic broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. Another key feature is the C-O stretching vibration, which typically appears in the region of 1260-1180 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ range. The N-H stretching vibration of the secondary amine would likely appear in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H stretch. The C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range.
A detailed study on a structurally similar compound, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, provides valuable comparative data. The experimental FT-IR and FT-Raman spectra of this analogue were recorded and compared with theoretical values calculated using density functional theory (DFT). researchgate.netwu.ac.th
Table 1: Selected Vibrational Frequencies for 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol researchgate.netwu.ac.th
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch | 3411 | 3410 |
| N-H Stretch | 3315 | 3314 |
| Aromatic C-H Stretch | 3065 | 3064 |
| CH₂ Asymmetric Stretch | 2962 | 2961 |
| CH₂ Symmetric Stretch | 2873 | 2872 |
| C=C Stretch (Aromatic) | 1618 | 1617 |
| CH₂ Scissoring | 1465 | 1464 |
| O-H Bend | 1384 | 1383 |
| C-O Stretch (Phenolic) | 1260 | 1259 |
| C-N Stretch | 1162 | 1161 |
Note: This data is for a related compound and serves as a reference.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. For aromatic compounds like 2-[(Tert-butylamino)methyl]phenol, the key electronic transitions are typically π → π*.
The UV spectrum of phenol (B47542) in a non-polar solvent exhibits two absorption bands: a primary band (E-band) around 210 nm and a secondary band (B-band) around 270 nm. nist.gov The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.
For 2-tert-butylphenol, the maximum absorptions in alcohol have been reported at 216 nm, 271 nm, and 277 nm. nih.gov The tert-butyl group, being an alkyl group, is an auxochrome that can cause a slight bathochromic shift. The (tert-butylamino)methyl group at the ortho position in this compound is also expected to influence the electronic transitions. A study on the electrochemical oxidation of various tert-butylated phenols utilized UV-Vis spectroscopy to monitor the reaction products. nih.gov
Table 2: UV-Vis Absorption Maxima for Related Phenolic Compounds
| Compound | Solvent | λmax (nm) |
| Phenol | Non-polar | ~210, ~270 nist.gov |
| 2-tert-Butylphenol | Alcohol | 216, 271, 277 nih.gov |
| 3-Nitrophenol | - | 275, 340 docbrown.info |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR: In the ¹H NMR spectrum of this compound, the phenolic hydroxyl proton (O-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 4-7 ppm. The protons of the aromatic ring would appear in the region of 6.5-8.0 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the amino group and the aromatic ring would likely resonate in the 3.5-4.5 ppm range. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet around 1.0-1.5 ppm. The amino proton (N-H) would also likely appear as a broad singlet.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of the tert-butyl group would appear around 30-35 ppm, and the quaternary carbon at approximately 50-60 ppm. The methylene carbon would be expected in the 50-60 ppm range. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded.
While specific NMR data for this compound is scarce, data for related compounds like 2-tert-butyl-4-methylphenol provides a useful reference. nih.govchemicalbook.com
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | 1.0 - 1.5 (s, 9H) | 30 - 35 |
| tert-Butyl (quaternary C) | - | 50 - 60 |
| Methylene (-CH₂-) | 3.5 - 4.5 (s, 2H) | 50 - 60 |
| Aromatic (C-H) | 6.5 - 8.0 (m) | 110 - 140 |
| Aromatic (C-O) | - | 150 - 160 |
| Aromatic (C-C) | - | 120 - 130 |
| Phenolic (O-H) | 4.0 - 7.0 (br s, 1H) | - |
| Amino (N-H) | Variable (br s, 1H) | - |
Note: These are predicted ranges based on typical values for similar functional groups.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (M-15) from the tert-butyl group to form a stable tertiary carbocation. Another prominent fragmentation would be the cleavage of the C-C bond between the methylene group and the tert-butylamino group. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines.
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds. The analysis of related compounds like o-cresol and ethylphenol by GC-MS often involves derivatization to increase their volatility. researchgate.net
X-ray Diffraction (Single-Crystal and Powder)
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and crystal packing information. Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material.
While the crystal structure of this compound has not been found in the surveyed literature, studies on similar phenolic compounds provide insight into the methodologies used. For instance, the crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol was determined at 130K and was found to belong to the orthorhombic space group P2₁2₁2₁. researchgate.net Such studies reveal how intermolecular forces, like hydrogen bonding involving the phenolic hydroxyl group, dictate the crystal packing. The synthesis and X-ray crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol has also been reported, highlighting the planarity and intermolecular interactions in such molecules. redalyc.org
Electrochemical Methods (e.g., Cyclic Voltammetry for electronic properties)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox properties of a compound. The electrochemical oxidation of phenols is a topic of significant interest. A study on the electrochemical oxidation of various tert-butylated phenols, including 2-tert-butylphenol, in an aprotic environment using cyclic voltammetry showed that these compounds exhibit irreversible oxidation of the corresponding phenol or phenolate (B1203915) ion. nih.gov The steric hindrance and the position of the bulky tert-butyl group were found to significantly influence the outcome of the electrochemical oxidation. nih.gov
For this compound, a cyclic voltammogram would be expected to show an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group to a phenoxyl radical. The potential at which this oxidation occurs would provide information about the electronic properties of the molecule. The presence of the electron-donating (tert-butylamino)methyl group would likely lower the oxidation potential compared to unsubstituted phenol.
Thermal Analysis Techniques (e.g., TGA)
Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
While no specific TGA data for this compound was found, a study on p-tertiary butyl phenol (TBP) provides a relevant example. The TGA thermogram of TBP showed a single-step thermal degradation pattern, commencing at around 137°C and terminating at approximately 198°C, with a weight loss of 58.08%. researchgate.net Differential thermal analysis (DTA) of the same compound showed an endothermic peak at 102.55°C corresponding to its melting point and another at 175.54°C due to decomposition. researchgate.net For this compound, one would expect a multi-stage decomposition, potentially involving the loss of the tert-butyl group, followed by the decomposition of the rest of the molecule at higher temperatures. The specific decomposition temperatures and weight losses would provide valuable information about its thermal stability.
Surface and Morphological Characterization (e.g., SEM, BET)
The surface and morphological characteristics of "this compound" and related phenolic Mannich bases are crucial for understanding their physical properties and potential applications, particularly in materials science and catalysis. Advanced spectroscopic techniques such as Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis are employed to investigate these features.
Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of phenolic Mannich bases, SEM analysis can reveal details about the crystal structure, particle size, and shape of the compound.
Research on structurally similar nano-sized Mannich base complexes has utilized SEM to elucidate their morphology. For instance, studies on Mannich base complexes of platinum(IV) and gold(III) have shown the formation of nanoparticles. SEM imaging of these complexes revealed distinct morphologies and size distributions. The platinum(IV) nanocomplexes were observed to have an average particle size of 20 nm, while the gold(III) nanocomplexes exhibited a particle size range of 10–25 nm. The presence of the metal ion was found to significantly influence the shape and morphology of the resulting nanocomplexes. Such findings highlight the utility of SEM in characterizing the fine structural details of these compounds, which can be critical for their application in areas like catalysis and nanomedicine.
Brunauer-Emmett-Teller (BET) Analysis
BET analysis is a widely used technique for determining the specific surface area of a material. It involves the physisorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the surface area based on the BET theory. This method is particularly valuable for characterizing porous materials.
While direct BET data for "this compound" is scarce to nonexistent for the reasons mentioned above, the following table illustrates the type of data that would be generated if the compound were, for instance, dispersed on a porous support material, for which BET analysis would be relevant.
Representative Surface Area Data for Porous Support Materials
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Activated Carbon | 500 - 1500 | 0.25 - 1.0 | 2 - 5 |
| Silica Gel | 300 - 800 | 0.3 - 1.2 | 2 - 20 |
| Zeolite Y | ~700 | ~0.3 | <1 |
Q & A
Q. What are the established synthetic routes for 2-[(tert-butylamino)methyl]phenol, and how can reaction conditions be optimized?
The compound is synthesized via a Mannich reaction involving 5-methoxy-2-hydroxybenzaldehyde and tert-butylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic attack by tert-butylamine .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct suppression .
- Catalyst use : Acidic catalysts (e.g., HCl) improve imine formation efficiency . Yield optimization requires monitoring intermediates via TLC or HPLC to isolate the phenolic product before oxidative side reactions occur.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.2 ppm for CH₃ groups) and phenolic hydroxyl (δ ~5.5 ppm) .
- FT-IR : Detect N–H stretching (~3300 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 254 nm) quantifies purity, with retention time calibrated against a reference standard .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Solubility : Highly soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water due to the hydrophobic tert-butyl group .
- Stability :
- Thermal : Degrades above 150°C; store at –20°C under inert gas (N₂/Ar) .
- pH sensitivity : The phenolic group protonates below pH 6, altering reactivity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT studies (e.g., B3LYP/6-31G*) model:
- Charge distribution : The tert-butyl group induces steric hindrance, while the phenolic oxygen acts as an electron donor .
- Reactivity hotspots : Frontier molecular orbitals (HOMO/LUMO) identify the amino-methyl group as the primary site for electrophilic attack . Validation requires comparing computed vibrational spectra (IR/Raman) with experimental data .
Q. What analytical methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) tests to distinguish antimicrobial activity (e.g., against E. coli) from cytotoxicity (e.g., mammalian cell lines like HEK293) .
- Mechanistic studies :
- Fluorescence quenching : Probe binding to bacterial membrane proteins vs. eukaryotic DNA intercalation .
- Metabolomic profiling : Compare metabolic disruptions in prokaryotic and eukaryotic systems using LC-MS .
Q. How does the compound interact with biological macromolecules (e.g., proteins, DNA), and what methodologies quantify these interactions?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to β2-adrenergic receptors (KD values) .
- Molecular docking : AutoDock Vina simulates binding poses with receptor models (PDB IDs: e.g., 3NYA) .
- Circular dichroism (CD) : Detects conformational changes in proteins (e.g., serum albumin) upon ligand binding .
Q. What strategies mitigate oxidative degradation during long-term storage or experimental use?
- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical-mediated degradation .
- Light exclusion : Store in amber vials to prevent photolytic cleavage of the phenolic moiety .
- Lyophilization : For solid-state storage, lyophilize under vacuum to remove residual moisture, which accelerates hydrolysis .
Methodological Resources
- Spectral databases : PubChem (CID 2083) and NIST Chemistry WebBook provide reference spectra for cross-validation .
- Computational tools : Gaussian 16 for DFT studies; PyMOL for visualizing docking results .
Note : For synthesis and analysis, avoid protocols from non-peer-reviewed sources (e.g., BenchChem) due to unreliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
